molecular formula C15H18N2O3 B1403935 tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1407180-80-6

tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B1403935
CAS No.: 1407180-80-6
M. Wt: 274.31 g/mol
InChI Key: DHEYNSSBJBBZSP-UHFFFAOYSA-N
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Description

tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of pyrrolopyridine derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to understand its interaction with various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolopyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-propanoylpyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEYNSSBJBBZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856597
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407180-80-6
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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